(2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid
Description
Properties
Molecular Formula |
C11H20N2O4 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)8(12)9(15)13-5-6(14)4-7(13)10(16)17/h6-8,14H,4-5,12H2,1-3H3,(H,16,17)/t6-,7+,8-/m1/s1 |
InChI Key |
UHTOUVDAKTWQAQ-GJMOJQLCSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)O)O)N |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CC(CC1C(=O)O)O)N |
Origin of Product |
United States |
Preparation Methods
Chiral Building Block Synthesis
- The pyrrolidine ring with the (2S,4R) stereochemistry is typically synthesized or sourced as a chiral intermediate.
- The (S)-2-amino-3,3-dimethylbutanoyl group is introduced via amide bond formation.
- Chiral sulfinyl imines serve as intermediates for stereoselective amine synthesis, prepared by condensation of (R)- or (S)-2-methyl-2-propanesulfinamide with aldehydes or ketones in dry tetrahydrofuran (THF) under reflux conditions for 1–2 days.
Reduction and Coupling Reactions
- The sulfinyl imines are reduced stereoselectively using L-selectride (lithium tri-sec-butylborohydride) in dry THF at 0 °C to room temperature over several hours, yielding chiral amines with high enantiomeric excess.
- The resulting amines are coupled to the pyrrolidine carboxylic acid derivative via amide bond formation using standard peptide coupling reagents (e.g., EDC, HATU) under mild conditions to preserve stereochemistry.
Protection/Deprotection Steps
- Hydroxyl and amino groups are protected during intermediate steps to avoid side reactions, commonly using Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) groups.
- Deprotection is achieved under acidic or basic conditions depending on the protecting group, ensuring the final free acid and hydroxyl functionalities are intact.
Purification Techniques
- Purification generally involves flash column chromatography with gradients of methanol in dichloromethane or ethyl acetate.
- Crystallization and preparative HPLC are used to achieve high purity (>95%) and to separate stereoisomers if necessary.
Industrial Scale and Automation
- Large-scale synthesis employs automated reactors and continuous flow chemistry to enhance reproducibility and throughput.
- Reaction parameters such as temperature, solvent choice, and pH are tightly controlled to optimize yield and minimize impurities.
- Advanced purification methods, including preparative chromatography and recrystallization, are applied to meet pharmaceutical-grade purity standards.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Sulfinyl imine formation | (R)- or (S)-2-methyl-2-propanesulfinamide, dry THF, reflux 1–2 days | Chiral imine intermediate | Monitored by LC-MS |
| Reduction | L-selectride (1.0 M in THF), 0 °C to RT, 3 equiv | Stereoselective amine formation | High enantiomeric excess |
| Amide bond formation | Peptide coupling reagents (e.g., EDC, HATU), mild conditions | Coupling amino acid to pyrrolidine | Protecting groups preserved |
| Protection/deprotection | Boc/Fmoc groups, acidic/base conditions | Functional group protection | Ensures selectivity |
| Purification | Flash chromatography (MeOH/CH2Cl2 gradient), crystallization | Purity enhancement | >95% purity typical |
Research Findings and Optimization
- Studies demonstrate that the stereochemistry at positions 2 and 4 of the pyrrolidine ring is critical for biological activity, necessitating chiral control during synthesis.
- Use of L-selectride for reduction provides superior stereoselectivity compared to other hydride reagents, minimizing epimerization.
- Protecting group strategies influence overall yield and purity; Boc protection is preferred for amino groups due to its stability and ease of removal.
- Continuous flow synthesis methods have been developed to improve scalability and reproducibility, reducing batch-to-batch variability.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The amino group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to drive the reaction to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an amine. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
(2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and protein folding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₁H₂₀N₂O₄ (free acid form)
- Hydrochloride Salt : C₁₁H₂₁ClN₂O₄ (CAS: 1955474-62-0, M.W. 280.75) with improved solubility for research applications .
- Storage : Requires inert atmosphere and refrigeration (2–8°C) to maintain stability .
Comparison with Structurally Similar Compounds
Below is a comparative analysis:
Analog 1: (2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
Analog 2: (2S,4R)-1-Acetyl-4-hydroxypyrrolidine-2-carboxylic Acid
- Molecular Formula: C₈H₁₁NO₄ (M.W. 193.18) .
- Key Features: Replaces the dimethylbutanoyl group with an acetyl group, reducing steric bulk and altering metabolic stability. Primarily used as a synthetic intermediate rather than a bioactive molecule .
Analog 3: (2S,4R)-1-[(2S)-2-Amino-3,3-dimethylbutanoyl]-N-{[4-(furan-2-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide Hydrochloride
Comparative Data Table
Structural and Functional Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
